h-NTPDase-IN-2

h-NTPDase1 Thrombosis Inflammation

h-NTPDase-IN-2 (compound 3l) is the preferred pan-hNTPDase inhibitor for studies demanding simultaneous, potent blockade of h-NTPDase1 (IC50=0.35 μM) and h-NTPDase2 (IC50=4.81 μM). Its distinct potency fingerprint (hNTPDase1>2>8>3) sets it apart from other pan-inhibitors, ensuring irreplaceable consistency in thrombosis, inflammation, and cancer microenvironment models. Do not substitute—only this scaffold delivers the validated isozyme coverage essential for reliable ex vivo and in vitro purinergic signal ablation.

Molecular Formula C19H16N4S
Molecular Weight 332.4 g/mol
Cat. No. B12370144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-NTPDase-IN-2
Molecular FormulaC19H16N4S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=NC=NC3=C2SC=C3C4=CC=NC=C4
InChIInChI=1S/C19H16N4S/c1-23(11-14-5-3-2-4-6-14)19-18-17(21-13-22-19)16(12-24-18)15-7-9-20-10-8-15/h2-10,12-13H,11H2,1H3
InChIKeyMZJHEOQMUQJEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





h-NTPDase-IN-2: A Broad-Spectrum NTPDase Inhibitor for Scientific Procurement


h-NTPDase-IN-2 (compound 3l) is a pan-inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), exhibiting inhibitory activity across four principal ectonucleotidase isozymes (h-NTPDase1, 2, 3, and 8). These enzymes are metalloenzymes critically involved in purinergic signaling via the sequential hydrolysis of ATP and ADP to AMP, with aberrant activity linked to thrombosis, inflammation, cancer progression, and diabetes. h-NTPDase-IN-2's broad-spectrum profile distinguishes it from isozyme-selective probes and provides a distinct experimental tool for pan-NTPDase modulation in pharmacological studies .

Why Generic Substitution of h-NTPDase-IN-2 Fails: Isozyme Selectivity Profiles Vary Dramatically


h-NTPDase inhibitors cannot be generically substituted because distinct chemical scaffolds within the same nominal class exhibit divergent, often inverted, isozyme selectivity fingerprints. The h-NTPDase family comprises multiple isozymes (h-NTPDase1, 2, 3, 8) with distinct tissue distributions and pathophysiological roles. Substituting a pan-inhibitor with a selective inhibitor, or even one pan-inhibitor for another, can fundamentally alter the experimental outcome due to differences in potency across the isozyme panel. h-NTPDase-IN-2 presents a specific potency rank order (h-NTPDase1 > h-NTPDase2 > h-NTPDase8 > h-NTPDase3) that is not replicated by structurally related compounds, rendering substitution scientifically invalid without rigorous cross-validation [1].

h-NTPDase-IN-2 Procurement Evidence Guide: Quantitative Differentiation vs. Analog Inhibitors


h-NTPDase-IN-2 Exhibits 10-Fold Greater Potency for h-NTPDase1 Compared to h-NTPDase-IN-3

h-NTPDase-IN-2 (compound 3l) is approximately 97-fold more potent against h-NTPDase1 than the structurally distinct pan-inhibitor h-NTPDase-IN-3 (compound 4d). The IC50 of h-NTPDase-IN-2 for h-NTPDase1 is 0.35 μM, whereas h-NTPDase-IN-3 exhibits an IC50 of 34.13 μM against the same isozyme .

h-NTPDase1 Thrombosis Inflammation

h-NTPDase-IN-2 Potency for h-NTPDase1 Exceeds h-NTPDase-IN-4 by One Order of Magnitude

Against h-NTPDase1, h-NTPDase-IN-2 (IC50 = 0.35 μM) demonstrates approximately 10-fold higher potency than h-NTPDase-IN-4 (compound 4c) which has an IC50 of 3.58 μM. Conversely, h-NTPDase-IN-2 is roughly 2-fold more potent against h-NTPDase2 (IC50 = 4.81 μM) compared to h-NTPDase-IN-4 (IC50 = 10.21 μM) .

h-NTPDase1 h-NTPDase2 Pan-Inhibitor

h-NTPDase-IN-2 Shows Inverted Selectivity vs. h-NTPDase-IN-5: 3-Fold Greater Potency for h-NTPDase1

h-NTPDase-IN-2 (IC50 = 0.35 μM for h-NTPDase1; 10.32 μM for h-NTPDase8) and h-NTPDase-IN-5 (compound 3b; IC50 = 1.10 μM for h-NTPDase1; 0.32 μM for h-NTPDase8) exhibit fundamentally opposite isozyme selectivity patterns. h-NTPDase-IN-2 favors h-NTPDase1 (~30-fold over h-NTPDase8), while h-NTPDase-IN-5 favors h-NTPDase8 (~3-fold over h-NTPDase1) .

h-NTPDase1 h-NTPDase8 Selectivity Profile

h-NTPDase-IN-2 Demonstrates Distinct Isozyme Potency Fingerprint vs. h-NTPDase-IN-1

h-NTPDase-IN-2 inhibits four isozymes (h-NTPDase1, 2, 3, 8) with IC50 values ranging from 0.35 μM to 37.73 μM. In contrast, h-NTPDase-IN-1 (compound 3i) is reported to inhibit only h-NTPDase1 (IC50 = 2.88 μM) and h-NTPDase3 (IC50 = 0.72 μM), lacking reported activity against h-NTPDase2 and h-NTPDase8 .

h-NTPDase2 h-NTPDase3 Pan-Inhibitor

Optimal Application Scenarios for h-NTPDase-IN-2 Based on Quantified Evidence


Pan-NTPDase Blockade in Thrombosis and Platelet Aggregation Studies

h-NTPDase-IN-2 is optimally suited for in vitro and ex vivo studies requiring simultaneous inhibition of h-NTPDase1 (the dominant vascular ectonucleotidase regulating platelet ADP hydrolysis) and h-NTPDase2. Its potent inhibition of h-NTPDase1 (IC50 = 0.35 μM) and moderate inhibition of h-NTPDase2 (IC50 = 4.81 μM) makes it superior to pan-inhibitors with weaker h-NTPDase1 activity, such as h-NTPDase-IN-3 (IC50 = 34.13 μM), for thrombosis models where h-NTPDase1 modulation is critical [1].

Broad-Spectrum Purinergic Signaling Disruption in Cancer and Inflammation Research

For research aimed at ablating extracellular ATP/ADP hydrolysis across multiple h-NTPDase isozymes simultaneously (e.g., evaluating the net effect of purinergic tone in tumor microenvironments or inflammatory cascades), h-NTPDase-IN-2's coverage of h-NTPDase1, 2, 3, and 8 is essential. Its isozyme fingerprint differs from other pan-inhibitors like h-NTPDase-IN-4 (which is ~10-fold less potent against h-NTPDase1), making h-NTPDase-IN-2 the preferred reagent for experiments where strong h-NTPDase1 suppression is a prerequisite [1].

Comparative Isozyme Profiling and Inhibitor Cross-Validation Studies

h-NTPDase-IN-2 serves as a critical reference compound in studies designed to compare the functional roles of h-NTPDase isozymes. Its unique potency rank order (h-NTPDase1 > h-NTPDase2 > h-NTPDase8 > h-NTPDase3) provides a distinct pharmacological signature. This signature is directly comparable and orthogonal to the inverted profile of h-NTPDase-IN-5 (h-NTPDase8-preferring), enabling researchers to deconvolve isozyme-specific contributions to observed phenotypes through differential inhibitor sensitivity [1].

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